molecular formula C25H24N2O3 B268978 N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide

N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide

Cat. No. B268978
M. Wt: 400.5 g/mol
InChI Key: FPEPFSHCMAEZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide is a chemical compound that belongs to the class of amide derivatives. It is also known as THF-biphenyl-4-carboxamide and has the molecular formula C26H27NO3. This compound has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The exact mechanism of action of N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide is not fully understood. However, studies suggest that it may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing the production of inflammatory cytokines and chemokines. Furthermore, it may improve cognitive function by increasing the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Additionally, it has been shown to improve cognitive function by increasing the levels of neurotransmitters such as acetylcholine and dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide in lab experiments is its potential use in various scientific research applications. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. Another advantage is its relatively low toxicity compared to other compounds used in similar research applications.
However, one of the limitations of using N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, its stability may be affected by factors such as temperature and pH, which may affect the reproducibility of results.

Future Directions

There are several future directions for research on N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide. One direction is to further investigate its potential use in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, further research is needed to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, more studies are needed to investigate its pharmacokinetics and pharmacodynamics to optimize its use in scientific research applications.
Conclusion:
In conclusion, N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide is a chemical compound that has shown potential in various scientific research applications. It has been studied for its anticancer, anti-inflammatory, and cognitive-enhancing properties. While it has several advantages, such as its low toxicity, it also has limitations, such as its limited solubility in aqueous solutions. Further research is needed to fully understand its mechanism of action and optimize its use in scientific research applications.

Synthesis Methods

The synthesis of N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide involves the reaction of 4-biphenylcarboxylic acid with N-tert-butoxycarbonyl-3-aminophenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then treated with tetrahydrofuran-2-carboxylic acid and trifluoroacetic acid to obtain the final product.

Scientific Research Applications

N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in various animal models. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and has shown to improve cognitive function in animal models.

properties

Product Name

N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}biphenyl-4-carboxamide

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-[(4-phenylbenzoyl)amino]benzamide

InChI

InChI=1S/C25H24N2O3/c28-24(26-17-23-10-5-15-30-23)21-8-4-9-22(16-21)27-25(29)20-13-11-19(12-14-20)18-6-2-1-3-7-18/h1-4,6-9,11-14,16,23H,5,10,15,17H2,(H,26,28)(H,27,29)

InChI Key

FPEPFSHCMAEZAW-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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